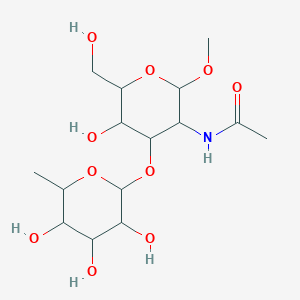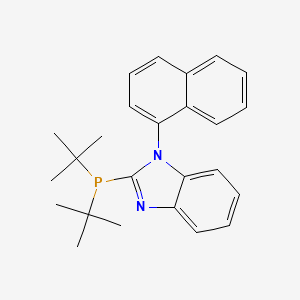![molecular formula C15H13N3O3 B13715212 Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708780 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in chemistry, biology, medicine, and industry, where it plays a crucial role in various processes and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708780 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve the best results.
Industrial Production Methods: In industrial settings, the production of MFCD32708780 is scaled up to meet the demand for its applications. The industrial methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32708780 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32708780 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed: The major products formed from the reactions of MFCD32708780 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD32708780 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, MFCD32708780 is used as a reagent and catalyst in various reactions. Its unique properties make it suitable for synthesizing new compounds and studying reaction mechanisms.
Biology: In biology, MFCD32708780 is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins and enzymes, providing insights into their roles in biological systems.
Medicine: In medicine, MFCD32708780 has potential therapeutic applications. It can be used to develop new drugs and treatments for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development.
Industry: In industry, MFCD32708780 is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and effectiveness make it a valuable compound for industrial applications.
Mecanismo De Acción
The mechanism of action of MFCD32708780 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various cellular processes. The molecular targets may include enzymes, receptors, and other proteins involved in critical biological pathways.
Comparación Con Compuestos Similares
MFCD32708780 can be compared with other similar compounds to highlight its uniqueness and advantages.
Similar Compounds: Some similar compounds include those with comparable structures and properties, such as MFCD32708781 and MFCD32708782. These compounds may share some similarities in their chemical reactions and applications but differ in their specific properties and effectiveness.
Uniqueness: MFCD32708780 stands out due to its unique structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C15H13N3O3 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
ethyl 5-(4-pyrazol-1-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H13N3O3/c1-2-20-15(19)13-10-14(21-17-13)11-4-6-12(7-5-11)18-9-3-8-16-18/h3-10H,2H2,1H3 |
Clave InChI |
AWQIYZIUDGNBHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)
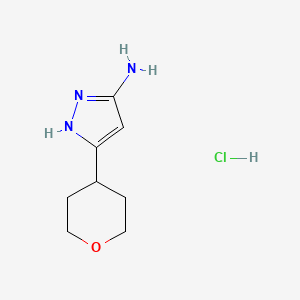


![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)
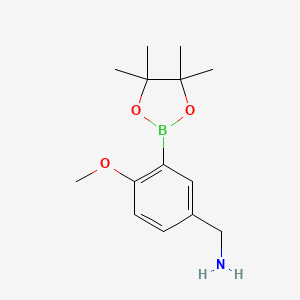
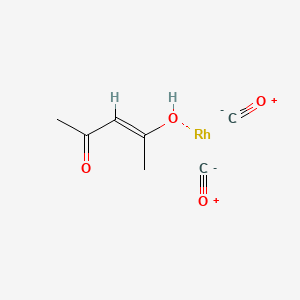

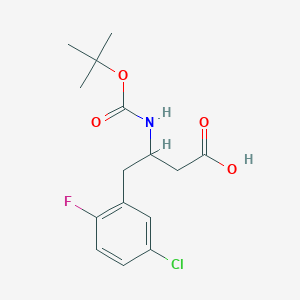
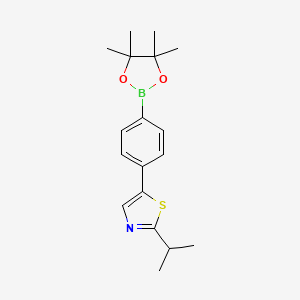
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
